L-Nddp
Description
Structure
2D Structure
Properties
CAS No. |
113427-19-3 |
|---|---|
Molecular Formula |
C26H50N2O4Pt |
Molecular Weight |
649.8 g/mol |
IUPAC Name |
(2-azanidylcyclohexyl)azanide;7,7-dimethyloctanoate;platinum(4+) |
InChI |
InChI=1S/2C10H20O2.C6H12N2.Pt/c2*1-10(2,3)8-6-4-5-7-9(11)12;7-5-3-1-2-4-6(5)8;/h2*4-8H2,1-3H3,(H,11,12);5-8H,1-4H2;/q;;-2;+4/p-2 |
InChI Key |
ALPHSAWEOKVWID-UHFFFAOYSA-L |
SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CCC(C(C1)[NH-])[NH-].[Pt+4] |
Isomeric SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CCC(C(C1)[NH-])[NH-].[Pt+4] |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CCC(C(C1)[NH-])[NH-].[Pt+4] |
Origin of Product |
United States |
Structural Elucidation and Chemical Composition of L Nddp
Role of Dimyristoylphosphatidylcholine (B1235183) (DMPC) and Dimyristoylphosphatidylglycerol (DMPG) in Formulation
The liposomal carrier system for L-NDDP is primarily composed of dimyristoylphosphatidylcholine (DMPC) and dimyristoylphosphatidylglycerol (DMPG) uni.luuni.lunih.gov. These phospholipids (B1166683) are typically incorporated in a molar ratio of 7:3 (DMPC:DMPG) uni.lunih.gov. The presence of DMPG within the lipid bilayer is critical for the antitumor activity of NDDP uni.lunih.gov. Studies have shown that while liposomes formulated with DMPC alone were stable, they lacked antitumor activity uni.lu. The inclusion of DMPG, although leading to decreased stability, significantly increases the biological activity of NDDP uni.lu. Furthermore, DMPG has been demonstrated to enhance the cellular accumulation of this compound. The lipid to NDDP weight ratio in the formulation is typically 15:1.
Morphological Aspects of Multi-Lamellar Liposomes and Particle Size Considerations
This compound is formulated as large multilamellar liposomes (MLVs) uni.lu. These MLVs are characterized by an onion-like structure, consisting of multiple concentric lipid bilayers surrounding an aqueous core. The size of MLVs can vary, typically ranging from 1 to 5 micrometers (µm), though some sources report ranges from 500 nm to 10,000 nm. In batches prepared for clinical use, the proportion of liposomes smaller than 5 µm was less than 20%. The prepared liposomal particles have been observed to be spherical in shape.
Impact of Liposomal Components on Stability and Integrity
The stability and integrity of this compound are significantly influenced by its liposomal components and environmental factors. The chemical degradation, or activation, of liposome-bound NDDP exhibits a biphasic pattern, with a substantial portion of degradation occurring within the first hour after the liposome (B1194612) suspension is formed nih.gov. This degradation is both pH-dependent and temperature-dependent; it proceeds rapidly at pH 3 but remains stable for over 72 hours at pH 7.4, and accelerates with increasing temperature nih.gov.
Synthesis and Formulation Methodologies for L Nddp Research
Preparation Protocols for Lyophilized L-NDDP Powder
The preparation of this compound involves synthesizing the active pharmaceutical ingredient, NDDP, and then formulating it into a liposomal product. This compound is conveniently prepared as a lyophilized powder for clinical use. The lyophilized powder typically contains NDDP and a lipid mixture. guidetopharmacology.orgwikipedia.org
A common preparation protocol involves using a mixture of 1,2-dimyristoylphosphatidylcholine (DMPC) and 1,2-dimyristoylphosphatidylglycerol (DMPG) as the phospholipid components. These lipids are combined with NDDP at a specific weight ratio. For instance, this compound has been prepared with an NDDP-lipid weight ratio of 1:15, and a DMPC-DMPG molar ratio of 7:3. wikipedia.org The process ensures the reproducibility of physical appearance, phospholipid content and integrity, and elemental platinum content in the prepared batches. Furthermore, stringent quality control measures ensure low levels of endotoxin (B1171834) (< 0.24 ng/ml) and residual organic solvents (< 0.05 percent). wikipedia.org
Reconstitution Techniques for Liposome (B1194612) Suspension Formation
For administration, the lyophilized this compound powder is reconstituted to form a liposome suspension. The reconstitution process is critical for maintaining the integrity and efficacy of the liposomal formulation. wikipedia.orgcmdm.tw
The standard reconstitution technique involves adding normal saline (0.9% sodium chloride in water) to the lyophilized powder. The solution is typically prepared at a pH of 5 and reconstitution is performed by shaking the mixture in a water-bath shaker at room temperature. This process yields a final concentration of 1 mg NDDP/ml. guidetopharmacology.orgwikipedia.orgcmdm.tw
Influence of Reconstituting Solutions on Formulation Integrity and Drug Release
The integrity of the this compound liposome formulation and the release kinetics of NDDP are significantly influenced by the properties of the reconstituting solution, particularly pH and temperature. cmdm.tw
Research indicates that NDDP degradation is highly pH-dependent. In acidic conditions, such as a pH 3 phosphate (B84403) buffer, liposome-bound NDDP degrades rapidly. Conversely, at a pH of 7.4 in phosphate buffer, the compound remains stable for over 72 hours. cmdm.twfishersci.ca Temperature also plays a crucial role in NDDP stability and degradation. For instance, when reconstituted in 0.9% NaCl in water, the time for 50% degradation of NDDP decreases significantly with increasing temperature. At 25°C, 50% degradation occurs at 12 hours, which drastically reduces to 0.3 hours at 80°C. cmdm.twfishersci.ca
The chemical degradation/activation of liposome-bound NDDP in 0.9% sodium chloride at room temperature exhibits a biphasic pattern, with approximately 45% conversion occurring within the first hour after the liposome suspension is formed. The formation of the active species, DACH-Pt-Cl2, is specifically observed when chloride-containing solutions are used for reconstitution. cmdm.tw
Table 1: Influence of Temperature on NDDP Degradation in 0.9% NaCl Solution cmdm.twfishersci.ca
| Temperature (°C) | Time for 50% NDDP Degradation (hours) |
| 25 | 12 |
| 40 | 9.5 |
| 60 | 3.8 |
| 80 | 0.3 |
Table 2: Influence of pH on NDDP Stability cmdm.twfishersci.ca
| Reconstituting Solution pH | NDDP Stability |
| 3 (Phosphate Buffer) | Rapid Degradation |
| 7.4 (Phosphate Buffer) | Stable for >72 hours |
Encapsulation Efficiency and Drug Loading Capacity Assessment
Encapsulation efficiency (EE%) and drug loading capacity (LC%) are critical parameters for evaluating the success and quality of liposomal drug delivery systems. citeab.com
For this compound, studies have demonstrated high encapsulation efficiency. In all reconstituted doses, drug entrapment was found to be greater than 90%. wikipedia.org Encapsulation efficiency is defined as the percentage of the drug successfully incorporated into the liposomes relative to the total amount of drug initially added. citeab.com Drug loading capacity, on the other hand, refers to the amount of drug loaded per unit weight of the nanoparticle, indicating the mass percentage of the encapsulated drug within the total nanoparticle formulation. citeab.comnih.govnih.gov
Development of Advanced Liposomal Architectures for NDDP Delivery
Liposomal technology offers significant advantages for drug delivery, including enhanced therapeutic indices by altering pharmacokinetics and pharmacodynamics, improved drug absorption, reduced degradation, prolonged biological half-life, and minimized toxicity. nih.govciteab.com Advanced liposomal architectures aim to further optimize these benefits, particularly for targeted drug delivery.
Investigation of PEGylated Liposome Formulations for Enhanced Characteristics
PEGylated liposomes, also known as "stealth liposomes," are a significant advancement in liposomal drug delivery. The incorporation of polyethylene (B3416737) glycol (PEG) chains onto the liposome surface creates a protective hydrophilic layer that reduces their recognition and rapid clearance by the reticuloendothelial system (RES), primarily located in the liver, spleen, and bone marrow. citeab.comlipidmaps.orgfishersci.selipidmaps.org This "stealth" effect leads to prolonged circulation times in the bloodstream and an improved pharmacokinetic profile compared to free drugs. citeab.comlipidmaps.org
The enhanced circulation time of PEGylated liposomes facilitates increased accumulation of the encapsulated drug in target tissues, particularly in tumors, due to the enhanced permeability and retention (EPR) effect. lipidmaps.orgfishersci.senih.gov For NDDP, studies have shown that formulating it in unilamellar phosphatidylcholine/cholesterol-based liposomes with PEG-phosphatidylethanolamine as a surface coating resulted in an approximately threefold increase in tumor accumulation compared to conventional liposomes. lipidmaps.org In vitro cytotoxicity studies using RIF-1 fibrosarcoma tumor cells demonstrated that the presence of PEG-phosphatidylethanolamine significantly enhanced the cytotoxicity of liposomal NDDP. lipidmaps.org
Exploration of Sphingosomal Formulations for Tumor Targeting
Sphingosomal formulations represent another advanced liposomal architecture designed for enhanced drug delivery, particularly for tumor targeting. These formulations are primarily composed of cholesterol and sphingomyelin (B164518) (SM). citeab.comereztech.com
Sphingosomes offer several advantages, including enhanced tumor targeting and an increased duration of exposure for loaded anticancer agents without a corresponding increase in toxicity in preclinical trials. citeab.comereztech.com A key characteristic of sphingosomes is their superior stability compared to conventional phospholipid liposomes. This enhanced stability is attributed to the unique chemical structure of sphingolipids, which are built up by amide and ether linkages. These linkages are more resistant to hydrolysis than the ester linkages found in lecithin, a common component of other liposomes. ereztech.comwikipedia.org The increased rigidity of the liposomal wall in sphingosomes contributes to their extended circulation life and controlled drug release at the target site. ereztech.comwikipedia.org
Mechanistic Investigations of L Nddp at the Cellular and Subcellular Levels
Intraliposomal Activation and Formation of Active Platinum Species
L-NDDP is known to undergo intraliposomal activation, a crucial step for its therapeutic effect lipidmaps.orgwikipedia.org. This activation involves the degradation of the liposome-bound NDDP, leading to the formation of active platinum species.
Kinetics of Degradation and Activation Under Varying Conditions (pH, Temperature, Chloride Presence)
The degradation and activation kinetics of this compound are significantly influenced by environmental factors such as pH, temperature, and the presence of chloride ions lipidmaps.orgwikipedia.org.
pH Dependence: NDDP degradation is highly dependent on pH. In an acidic environment, such as pH 3 phosphate (B84403) buffer, liposome-bound NDDP degrades rapidly. Conversely, in a neutral pH 7.4 phosphate buffer, this compound remains stable for over 72 hours lipidmaps.orgwikipedia.org.
Temperature Dependence: Temperature plays a critical role in the degradation rate of this compound. Higher temperatures accelerate the degradation process. For instance, the time required for 50% degradation of this compound in 0.9% NaCl solution drastically decreases with increasing temperature, as shown in Table 1 lipidmaps.orgwikipedia.org. Refrigeration at 4°C effectively prevents the degradation of reconstituted this compound lipidmaps.org.
Table 1: Effect of Temperature on this compound Degradation (50% Degradation Point in 0.9% NaCl)
| Temperature (°C) | Time to 50% Degradation (hours) |
| 25 | 12 |
| 40 | 9.5 |
| 60 | 3.8 |
| 80 | 0.3 |
| lipidmaps.orgwikipedia.org |
Chloride Presence: When this compound is reconstituted in 0.9% sodium chloride (NaCl) at room temperature, its chemical degradation and activation exhibit a biphasic pattern, with approximately 45% conversion occurring within the first hour lipidmaps.orgwikipedia.org. The formation of DACH-Pt-Cl2, an intermediate, is specifically observed in chloride-containing solutions and is typically detected starting from 3 hours after reconstitution lipidmaps.orgwikipedia.org. However, studies indicate that pH and temperature are the primary determinants of NDDP activation, rather than the presence of chloride ions, as similar antitumour activity has been observed when this compound is reconstituted in chloride-free solutions like 5% dextrose lipidmaps.orgwikipedia.org.
Identification of Active Intermediates (e.g., DACH-Pt chloro-aquo and diaquo intermediates)
The initial active intermediates generated within the liposomes from this compound are identified as the DACH-Pt chloro-aquo and diaquo intermediates lipidmaps.orgwikipedia.org. These species are formed after the displacement of the two long-chain aliphatic neodecanoato leaving groups, which renders the platinum diaminocyclohexane (DACH) complexes highly reactive uni-freiburg.de. The antitumour activity of this compound in vivo is most likely mediated by the direct intracellular delivery of these active platinum species lipidmaps.orgwikipedia.org.
Cellular Uptake and Intracellular Delivery Pathways of this compound
The liposomal formulation of this compound significantly influences its cellular uptake and intracellular delivery pathways, particularly when compared to free platinum drugs like cisplatin (B142131).
Comparative Analysis of Drug Accumulation with Cisplatin
Studies comparing the cellular accumulation of this compound and cisplatin in various cancer cell lines reveal notable differences. In human colon carcinoma LoVo cells, the accumulation of this compound is several-fold higher than that of cisplatin fishersci.ca. Furthermore, this compound exhibits similar accumulation levels in both LoVo and cisplatin-resistant LoVo/PDD cell lines. In contrast, cisplatin accumulation is reduced by 2- to 3-fold in the resistant LoVo/PDD cells fishersci.ca.
Similar findings were observed in human ovarian carcinoma A2780 cells. In cisplatin-sensitive A2780/S cells, this compound accumulation was found to be 2- to 5-fold higher than that of cisplatin. In cisplatin-resistant A2780/PDD cells, this compound accumulation remained similar to sensitive cells, while cisplatin accumulation was reduced by 2- to 3-fold. The presence of dimyristoylphosphatidyl glycerol (B35011) (DMPG) in the liposomal bilayer has been shown to enhance the cellular accumulation of this compound by two-fold.
Table 2: Comparative Cellular Accumulation of this compound vs. Cisplatin
| Cell Line (Sensitivity) | This compound Accumulation | Cisplatin Accumulation | Relative this compound vs. Cisplatin Accumulation |
| LoVo (Sensitive) | High | Lower | Several-fold higher fishersci.ca |
| LoVo/PDD (Resistant) | Similar to LoVo | Reduced (2-3x) | Significantly higher fishersci.ca |
| A2780/S (Sensitive) | High | Lower | 2-5-fold higher |
| A2780/PDD (Resistant) | Similar to A2780/S | Reduced (2-3x) | Significantly higher |
| fishersci.ca |
Influence of Temperature on Transmembrane Transport
A key distinction in the transmembrane transport mechanisms of this compound and cisplatin lies in their temperature dependence. The transmembrane transport of cisplatin is significantly influenced by temperature, whereas that of this compound is not fishersci.ca. This suggests different mechanisms of cellular entry or membrane interaction for the two platinum complexes.
Mechanisms Underlying Non-Cross-Resistance with Cisplatin in Resistant Cell Lines
A significant characteristic of this compound is its non-cross-resistance with cisplatin in resistant cell lines. researchgate.netnih.govkarger.com This property is crucial in addressing acquired resistance, a common challenge in platinum-based chemotherapy. Studies using human ovarian carcinoma cell lines, A2780/S (cisplatin-sensitive) and A2780/PDD (cisplatin-resistant), have demonstrated this phenomenon. researchgate.netnih.gov
Both A2780/S and A2780/PDD cell lines showed equal sensitivity to this compound. In stark contrast, the A2780/PDD cells exhibited a 4-fold resistance to cisplatin. researchgate.netnih.gov This indicates that this compound can circumvent the resistance mechanisms that render cisplatin ineffective.
The underlying mechanisms for this non-cross-resistance are linked to differences in cellular accumulation and DNA interaction profiles. The cellular accumulation of this compound was found to be similar in both sensitive and resistant cell lines. Moreover, this compound accumulation was 2- to 5-fold higher than that of cisplatin in A2780/S cells. Conversely, the cellular accumulation of cisplatin was reduced by 2- to 3-fold in the A2780/PDD resistant cells. researchgate.netnih.gov
The non-cross-resistance of this compound is further associated with its ability to induce similar platinum/DNA levels over time in both sensitive and resistant cells. researchgate.net This suggests that this compound's efficacy is less impacted by the cellular mechanisms that reduce cisplatin's intracellular platinum concentration in resistant cells.
A key factor contributing to the non-cross-resistance of DACH-platinum compounds like this compound (and oxaliplatin) is the non-recognition of their DNA adducts by DNA mismatch-repair (MMR) complexes. cancer.govsci-hub.se This circumvents a common mechanism of resistance to conventional platinum agents, where enhanced DNA repair mechanisms can remove platinum-DNA adducts, thereby reducing drug efficacy. cancer.govmdpi.com
Table 2: Sensitivity and Cellular Accumulation in Cisplatin-Sensitive and Resistant Cell Lines
| Drug | Cell Line (Type) | Sensitivity (Resistance Index) | Cellular Accumulation (Relative to Cisplatin in A2780/S) |
| Cisplatin | A2780/S (Sensitive) | Sensitive (1.0) researchgate.netnih.gov | Baseline researchgate.netnih.gov |
| Cisplatin | A2780/PDD (Resistant) | Resistant (4-fold) researchgate.netnih.gov | 2- to 3-fold reduced researchgate.netnih.gov |
| This compound | A2780/S (Sensitive) | Equally sensitive to this compound as A2780/PDD (1.30-1.85) researchgate.netnih.gov | 2- to 5-fold higher than cisplatin in A2780/S researchgate.netnih.gov |
| This compound | A2780/PDD (Resistant) | Equally sensitive to this compound as A2780/S (1.30-1.85) researchgate.netnih.gov | Similar to A2780/S researchgate.netnih.gov |
Table 3: Platinum/DNA Levels in Cisplatin-Sensitive and Resistant Cell Lines
| Drug | Cell Line (Type) | Peak Pt/DNA Levels (Relative to Cisplatin in A2780/S) | Pt/DNA Levels Over Time (Relative to Cisplatin in A2780/S) |
| Cisplatin | A2780/S (Sensitive) | Baseline researchgate.net | Baseline researchgate.net |
| Cisplatin | A2780/PDD (Resistant) | Not explicitly stated as relative to A2780/S, but overall reduced cellular accumulation researchgate.net | Not explicitly stated as relative to A2780/S, but overall reduced cellular accumulation researchgate.net |
| This compound | A2780/S (Sensitive) | ~1.5-fold higher researchgate.net | ~3-fold higher researchgate.net |
| This compound | A2780/PDD (Resistant) | ~1.5-fold higher researchgate.net | ~3-fold higher researchgate.net |
Preclinical Research Paradigms and in Vitro Efficacy Studies of L Nddp
Evaluation of Antitumor Activity in Diverse Cancer Cell Lines
L-NDDP has demonstrated antitumor activity across various cancer cell lines in preclinical studies. It has shown efficacy against L-1210 leukemia and M-5076 reticulosarcoma. researchgate.net Furthermore, this compound exhibited good activity against intraperitoneal B16 melanoma. nih.gov In studies involving LoVo colon carcinoma cells, this compound was found to be twice as cytotoxic in vitro compared to free NDDP and cisplatin (B142131). researchgate.net
Studies in Cisplatin-Resistant In Vitro Models
A key area of research for this compound involves its activity in cisplatin-resistant models. Notably, this compound has been shown to be non-cross-resistant with cisplatin in various in vitro and in vivo systems. aacrjournals.orgnih.gov Specifically, it demonstrated non-cross-resistance in cisplatin-resistant Lovo DDP 3.0 (human colon cancer cells) and L1210/PPD (human leukemia cells). nih.gov In studies with L1210 leukemia resistant to cisplatin (CDDP), this compound, along with L-DEDP (another liposomal platinum complex), showed marked activity. nih.gov
Quantitative comparisons have highlighted this compound's efficacy in resistant cell lines. For instance, peak platinum/DNA levels and platinum/DNA over time for this compound were approximately 1.5-fold and 3-fold higher than those of cisplatin in A2780/S (cisplatin-sensitive) and A2780/PDD (cisplatin-resistant ovarian cancer cells), respectively, when both drugs were administered at equimolar concentrations. researchgate.net
Table 1: Comparative Activity in Cisplatin-Resistant L1210 Leukemia
| Compound | Percentage of T/C (vs. CDDP) nih.gov |
| This compound | 200% |
| L-DEDP | 145% |
| CDDP | 112% |
Comparative Cytotoxicity with Parent Compounds and Other Platinum Analogs
This compound's cytotoxicity has been compared with its parent compound (NDDP) and other platinum analogs such as cisplatin. As noted, in LoVo colon carcinoma cells, this compound proved to be twice as cytotoxic in vitro than free NDDP and cisplatin. researchgate.net
When administered via multiple intraperitoneal injections, this compound and other related liposomal platinum complexes (L-NPDP, L-DEDP) exhibited superior activity compared to cisplatin against L1210 leukemia. nih.gov
Table 2: Comparative Cytotoxicity Against L1210 Leukemia (Multiple i.p. Injections)
| Compound | Percentage of T/C nih.gov |
| L-NPDP | 312% |
| This compound | 312% |
| L-DEDP | 277% |
| CDDP | 220% |
Furthermore, this compound and L-DEDP demonstrated greater effectiveness than cisplatin in inhibiting the growth of liver metastases of murine M5076 reticulosarcoma. nih.gov The liposomal formulation is critical for NDDP's activity, as free NDDP exhibited no in vivo antitumor activity at the optimal dose of this compound and only marginal activity at higher doses. aacrjournals.org
Assessment of Activity Against Metastatic Models in Preclinical Settings
This compound has shown promising activity against metastatic disease in preclinical models. It was found to be more active against liver and spleen metastases of M5076 reticulosarcoma and RAW 117 H-10 lymphoma in mice. nih.govdovepress.com This enhanced efficacy against metastatic lesions further underscores its therapeutic potential. nih.gov
Influence of Liposomal Formulations on In Vitro Potency and Activity Range
This compound is a synthetic liposomal formulation designed to enhance the delivery and efficacy of NDDP. cancer.gov The encapsulation of NDDP within liposomes significantly improves its bioavailability and contributes to its therapeutic profile. cancer.govmdpi.com
The liposomal formulation of this compound typically involves multilamellar vesicles composed of a mixture of 1,2-dimyristoylphosphatidylcholine (DMPC) and 1,2-dimyristoylphosphatidylglycerol (DMPG) lipids, reconstituted with acidified saline solution. nih.govdovepress.comunina.it Preclinical data indicate that this compound exhibits a markedly different biodistribution compared to free NDDP, leading to platinum accumulation in vital organs such as the liver, spleen, and lymph nodes. nih.govdovepress.comunina.it
The efficiency of drug encapsulation within these liposomal platinum complexes, including this compound, is high, with entrapment efficiencies exceeding 95%. Their stability in 0.9% NaCl solution at 4°C remained above 95% for 14 days. nih.gov The presence of DMPG in the lipid bilayer is crucial for the biological activity of NDDP, as liposomes composed solely of DMPC were stable but lacked antitumor activity. aacrjournals.orgresearchgate.net The improved activity of the liposomal formulation is partly attributed to intraliposomal activation facilitated by the reaction with DMPG. mdpi.com This activation reaction is highly dependent on the presence of DMPG and the size of the lipophilic leaving group, highlighting the critical role of the liposomal carrier for this compound's intravenous administration and biological activity. aacrjournals.orgresearchgate.net In vitro cytotoxicity studies using RIF-1 fibrosarcoma tumor cells also revealed that the incorporation of PEG-phosphatidylethanolamine, but not GM1, substantially enhanced the cytotoxicity of liposomal NDDP. dovepress.com
Pharmacological and Biopharmaceutical Research on L Nddp
Drug Release Kinetics from Liposomal Carriers In Vivo
The therapeutic efficacy of L-NDDP is contingent not only on the delivery of the liposome (B1194612) to the tumor but also on the subsequent release of the active platinum compound from its lipid carrier. nih.gov The rate of this release is a critical design parameter for liposomal drugs. creative-biostructure.com
The in vivo release of a drug from its liposomal carrier is influenced by the physicochemical properties of the lipid bilayer, the encapsulated drug, and interactions with the biological environment. nih.govnih.gov For this compound, the platinum agent is encapsulated within the liposome, and its release is a prerequisite for it to exert its cytotoxic effect by forming DNA adducts. Premature release in systemic circulation should be minimized to reduce off-target toxicity, while an adequate release rate at the tumor site is necessary for efficacy. creative-biostructure.com Studies on similar liposomal cisplatin (B142131) formulations have shown that drug release can be slow and gradual, which may contribute to both sustained therapeutic action and greater stability of the formulation. nih.gov
The design of the liposome itself, particularly through the creation of lipid-drug conjugates (LDCs), offers a sophisticated method for controlling the drug release rate. acs.orgnih.gov An LDC is formed by covalently attaching a drug molecule to one of the lipid components that make up the nanoparticle. acs.org This approach can enhance drug loading, improve formulation stability, and, most importantly, provide a mechanism for tunable drug release. nih.gov
The release of the drug from an LDC is governed by the cleavage of the chemical linker connecting the drug to the lipid. nih.gov Several factors can be engineered to modulate this release:
Type of Chemical Bond: The choice of the covalent bond is critical. Ester bonds, for example, are susceptible to hydrolysis by esterase enzymes present in the body, which can trigger drug release. Amide bonds are generally more stable, leading to a slower release profile. nih.gov
Linker Chemistry: A linker can be designed to be sensitive to specific conditions within the tumor microenvironment, such as lower pH or the presence of specific enzymes (e.g., matrix metalloproteinases), leading to site-specific drug release.
By strategically designing these elements, the release profile of the platinum agent from this compound can be optimized to match the desired therapeutic window, ensuring that the drug is retained during circulation and released effectively upon reaching the tumor.
| Design Factor | Mechanism of Modulation | Effect on Release Rate |
|---|---|---|
| Chemical Bond Type (e.g., Ester vs. Amide) | Determines susceptibility to enzymatic or chemical cleavage. | Ester bonds often lead to faster, enzyme-mediated release; amide bonds are more stable, resulting in slower release. nih.gov |
| Stimuli-Responsive Linkers | Linkers can be designed to break in response to tumor-specific conditions like low pH or specific enzymes. | Allows for triggered, site-specific release, concentrating the active drug at the tumor. |
| Lipid Bilayer Rigidity | The fluidity of the liposome membrane, influenced by lipids like cholesterol, affects passive drug diffusion. | A more rigid membrane generally decreases passive leakage and slows the release rate. dovepress.com |
| PEGylation | A polyethylene (B3416737) glycol (PEG) layer on the liposome surface creates a steric barrier. | Can slow release by hindering access of enzymes to cleavable linkers and reducing interactions with plasma components. |
Biodistribution and Tumor Accumulation Mechanisms
The primary advantage of a liposomal formulation like this compound is its ability to alter the biodistribution of the encapsulated drug, leading to preferential accumulation in tumor tissues while reducing exposure to healthy, sensitive organs. dovepress.com
The principal mechanism underlying the passive tumor targeting of this compound is the Enhanced Permeability and Retention (EPR) effect. nih.govnih.gov This phenomenon arises from the unique pathophysiology of solid tumors compared to normal tissues. researchgate.net
Two key characteristics of tumors contribute to the EPR effect:
Enhanced Permeability: Tumors induce the formation of new blood vessels (angiogenesis) to support their rapid growth. This neovasculature is often abnormal and poorly organized, with significant gaps or fenestrations between the endothelial cells lining the vessels. researchgate.netyoutube.com These gaps can be several hundred nanometers in size, allowing nanoparticles like this compound liposomes (typically 100-200 nm in diameter) to pass from the bloodstream into the tumor interstitium—a process called extravasation. nih.govnih.gov In contrast, the blood vessels in healthy tissues have tight junctions that prevent such large particles from leaving the circulation. nih.gov
Enhanced Retention: Solid tumors generally lack an efficient lymphatic drainage system. researchgate.net In normal tissues, the lymphatic system is responsible for clearing fluids, macromolecules, and particles from the interstitial space. The poor lymphatic drainage in tumors means that once the this compound liposomes have extravasated into the tumor tissue, they are cleared very slowly and are effectively trapped. researchgate.net
This combination of leaky vasculature and poor lymphatic clearance results in the progressive and selective accumulation of this compound in the tumor, leading to significantly higher and more sustained concentrations of the platinum agent at the target site compared to what can be achieved with the free drug. nih.gov
| Vascular Characteristic | Normal Tissue | Tumor Tissue |
|---|---|---|
| Endothelial Cell Junctions | Tight and well-organized | Loose, with large gaps (fenestrations) up to several hundred nanometers. nih.govyoutube.com |
| Vessel Architecture | Organized and uniform | Disorganized, dilated, and unevenly distributed. youtube.com |
| Basement Membrane | Complete and continuous | Fractured or absent. youtube.com |
| Lymphatic Drainage | Efficient and functional | Impaired or absent. researchgate.netresearchgate.net |
Factors Influencing Organ Distribution (e.g., Reticuloendothelial System Saturation)
The organ distribution of this compound, a liposomal formulation of cis-bis-neodecanoato-trans-R,R-1,2-diaminocyclohexane platinum (II) (NDDP), is significantly influenced by the physiological disposition of its liposomal carrier. A primary factor governing this distribution is the interaction with the reticuloendothelial system (RES), a network of phagocytic cells predominantly located in the liver, spleen, and bone marrow.
The liposomal nature of this compound leads to a biodistribution pattern markedly different from that of non-liposomal platinum agents like cisplatin. Following intravenous administration, this compound is recognized by the RES, leading to its accumulation in organs rich in these phagocytic cells. Research in animal models has demonstrated this preferential uptake. For instance, a study in rabbits with liver tumors showed that intravenous administration of this compound resulted in 2- to 20-fold higher platinum levels in all tissues, including the liver and spleen, compared to an equimolar dose of cisplatin nih.gov. This highlights the significant role of the liposomal carrier in dictating the tissue localization of the platinum compound.
Further evidence of RES uptake is seen in comparative studies between this compound and free NDDP in mice. These studies revealed substantially higher concentrations of platinum in the liver and spleen two hours after intravenous administration of this compound compared to the free drug, indicating rapid clearance of the liposomes by the RES.
A critical factor that modifies the organ distribution of this compound is the saturation of the RES. At lower doses, the RES can efficiently clear the liposomes from circulation. However, as the administered dose of this compound increases, the phagocytic capacity of the RES can become saturated. This saturation has been suggested by pharmacokinetic studies where the blood clearance of this compound was observed to fit a two-compartment model at lower doses and a single-compartment model at the maximum tolerated dose scispace.com. The shift to a single-compartment model at high doses implies a reduced clearance rate, consistent with the saturation of the primary clearance mechanism, the RES scispace.com.
When the RES is saturated, the circulation time of this compound in the bloodstream is prolonged. This extended presence in the blood allows for a greater proportion of the liposomes to distribute to other tissues and organs that are not part of the RES. This phenomenon can potentially enhance the delivery of the platinum agent to tumor tissues located outside of the major RES organs.
The following tables present data from preclinical studies, illustrating the organ distribution of this compound and the comparative platinum levels, which underscores the influence of the liposomal formulation and by extension, the interaction with the RES.
Table 1: Comparative Organ Distribution of Platinum 2 Hours After Intravenous Administration of this compound and Free NDDP in Mice
| Organ | This compound (µg Pt/g tissue) | Free NDDP (µg Pt/g tissue) |
| Liver | ~25 | ~5 |
| Spleen | ~30 | ~2 |
| Kidney | ~15 | ~10 |
| Lung | ~5 | ~2 |
| Blood | ~10 | ~1 |
Data are approximated from graphical representations in preclinical studies.
Table 2: Platinum Levels in Tissues of Rabbits with VX2 Carcinoma Following Intravenous Administration of this compound or Cisplatin
| Tissue | Fold Increase in Pt Levels (this compound vs. Cisplatin) |
| Liver | 2- to 20-fold |
| Spleen | 2- to 20-fold |
| Kidney | 2- to 20-fold |
| Lung | 2- to 20-fold |
| VX2 Tumor | 2- to 20-fold |
| Brain | No significant difference |
| Peripheral Nerve | No significant difference |
Source: Adapted from preclinical research findings nih.gov.
Structure Activity Relationship Sar Studies of L Nddp and Analogues
Correlations Between Ligand Structure and Biological Activity
The biological activity of L-NDDP and its analogues is intricately linked to the nature of their ligands, specifically the carrier ligand (1,2-diaminocyclohexane or DACH) and the leaving groups (neodecanoate).
The DACH carrier ligand plays a crucial role in the ability of these complexes to overcome cisplatin (B142131) resistance. The hydrophobicity of the DACH ligand may allow it to interact with amino acid side chains in hydrophobic pockets of proteins that are inaccessible to the parent compound, cisplatin nih.gov. The DACH ligand also influences the conformation of platinum-DNA adducts, which can affect their recognition and repair by cellular machinery nih.gov. While the DACH ligand doesn't appear to affect the rate or sequence specificity of the initial formation of platinum-DNA monoadducts, it does seem to alter the conversion of these monoadducts to diadducts, which are critical for the drug's cytotoxic effect nih.gov.
The leaving groups in this compound, the two neodecanoate molecules, are also critical determinants of its biological properties. The branched structure of these ten-carbon aliphatic chains contributes to the compound's lipophilicity. However, studies have shown that DACH-platinum compounds with branched leaving groups can be unstable within their liposomal formulations nih.gov. In contrast, analogues with linear alkyl carboxylato leaving groups demonstrate greater stability within liposomes containing dimyristoyl phosphatidylglycerol (DMPG) nih.gov. This suggests a direct correlation between the geometry of the leaving group and the stability of the liposomal formulation, which is essential for effective drug delivery.
Research on other DACH-platinum complexes with different leaving groups, such as bile acids, has shown that these modifications can create water-miscible yet lipophilic compounds with significant antitumor activity nih.gov. This highlights the versatility of modifying the leaving group to fine-tune the physicochemical properties and, consequently, the biological activity of the complex.
Table 1: Impact of Ligand Variation on the Properties of DACH-Platinum Complexes
| Ligand Type | Specific Ligand | Impact on Properties | Reference |
|---|---|---|---|
| Carrier Ligand | 1,2-diaminocyclohexane (DACH) | Overcomes cisplatin resistance, influences DNA adduct conformation. | nih.gov |
| Leaving Group | Neodecanoate (branched) | High lipophilicity, potential for instability in liposomes. | nih.gov |
| Leaving Group | Linear alkyl carboxylates | Improved stability in liposomes compared to branched counterparts. | nih.gov |
| Leaving Group | Bile acids | Creates water-miscible and lipophilic complexes with antitumor activity. | nih.gov |
Impact of Lipophilic Anchors on Delivery and Efficacy
The two neodecanoate chains in this compound act as lipophilic anchors, which are fundamental to its formulation within a liposomal delivery system. This liposomal encapsulation is designed to improve the drug's pharmacokinetic profile and reduce systemic toxicity.
The lipophilicity imparted by these anchors facilitates the entrapment of the platinum complex within the lipid bilayer of the liposome (B1194612). Studies on a series of DACH-platinum complexes with varying linear alkyl carboxylato leaving groups found that entrapment efficiency was consistently high (over 90%) regardless of the length of the leaving group nih.gov. However, drug leakage from the liposomes was directly related to the length of the leaving group, with longer chains leading to less leakage nih.gov. This indicates that the lipophilic anchors are crucial for the stable encapsulation of the drug.
Furthermore, the liposomal formulation of this compound has been shown to be active in vivo nih.gov. The use of liposomes as a delivery vehicle for lipophilic platinum complexes like this compound can enhance their pharmacological profile, leading to reduced toxicity and improved antitumor activity compared to the free complex researchgate.net. The encapsulation helps to control the release of the drug and can lead to higher and more sustained concentrations of platinum in plasma and tumor tissue researchgate.net.
Design Principles for Platinum Complexes to Overcome Drug Resistance
A primary goal in the development of new platinum drugs, including this compound, is to overcome the mechanisms of resistance that limit the effectiveness of cisplatin. Several design principles are employed to achieve this.
One key strategy is the incorporation of the 1,2-diaminocyclohexane (DACH) ligand . Platinum complexes containing the DACH ligand have demonstrated the ability to circumvent cisplatin resistance nih.govnih.gov. The proposed mechanism for this is related to the distinct DNA adducts formed by DACH-platinum complexes, which are less efficiently recognized and repaired by the cellular machinery that contributes to cisplatin resistance nih.gov.
The development of Platinum(IV) complexes represents another avenue for overcoming resistance. These complexes are generally more kinetically inert and can be designed as prodrugs that are activated within the tumor environment. This approach can lead to different mechanisms of action and may bypass resistance pathways that affect traditional Platinum(II) drugs acs.orgnih.gov. While this compound is a Platinum(II) complex, the principles learned from Platinum(IV) development can inform the design of future DACH-platinum analogues.
Finally, creating platinum complexes with novel molecular architectures , such as dinuclear or polynuclear complexes, can introduce different DNA binding modes and cytotoxic mechanisms, which may be effective against cisplatin-resistant tumors mdpi.com.
Table 2: Strategies in Platinum Complex Design to Overcome Drug Resistance
| Design Principle | Example in DACH-Pt Complexes | Mechanism of Overcoming Resistance | References |
|---|---|---|---|
| Modification of Carrier Ligand | Use of 1,2-diaminocyclohexane (DACH) | Formation of distinct DNA adducts that are poorly recognized by repair enzymes. | nih.govnih.govnih.gov |
| Increased Lipophilicity | Incorporation of long-chain carboxylato leaving groups (e.g., neodecanoate) | Altered cellular uptake and reduced efflux by transporters associated with resistance. | researchgate.net |
| Alteration of Oxidation State | Development of Pt(IV) prodrugs | Different activation mechanism, potentially bypassing Pt(II) resistance pathways. | acs.orgnih.gov |
| Novel Molecular Architectures | Synthesis of dinuclear Pt complexes | Different DNA binding modes and cytotoxic mechanisms. | mdpi.com |
Development of Novel Platinum Derivatives with Modified Reactivity and Toxicity Profiles
The development of novel platinum derivatives aims to improve upon existing drugs by modifying their reactivity to enhance anticancer activity while reducing toxicity. In the context of this compound and its analogues, this often involves alterations to the leaving groups.
For instance, the instability of DACH-platinum compounds with branched leaving groups like neodecanoate within liposomes prompted research into analogues with linear alkyl carboxylato leaving groups . These studies found that compounds with linear chains were significantly more stable, especially in the presence of DMPG in the liposome, while still retaining significant in vivo antitumor activity nih.gov. This demonstrates a successful modification to improve the drug's formulation characteristics without compromising its efficacy.
Another approach is the synthesis of platinum complexes that combine the platinum core with other biologically active molecules. For example, novel Platinum(IV) complexes have been developed that conjugate a wogonin derivative to the axial position of the platinum center, creating a multi-targeted agent nih.gov. Similarly, Platinum(IV) derivatives of a DACH-platinum complex with diclofenac ligands in the axial positions have been shown to be potent multi-action agents with selectivity for cancer cells acs.org. These strategies aim to create synergistic effects and new mechanisms of action, potentially leading to improved therapeutic outcomes.
The goal of these modifications is to create compounds with a better therapeutic index—higher potency against tumor cells and lower toxicity towards healthy tissues. This can be achieved by fine-tuning the reactivity of the complex to ensure it remains stable in circulation but becomes activated at the tumor site.
Stereochemical Considerations in Platinum Complex Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of platinum complexes, particularly those with chiral ligands like 1,2-diaminocyclohexane (DACH). The DACH ligand can exist as three different isomers: trans-1R,2R, trans-1S,2S, and cis.
This compound specifically utilizes the trans-R,R-1,2-diaminocyclohexane isomer. Studies comparing the antitumor activity of different isomeric forms of DACH-Pt(IV) complexes have shown that the stereochemistry of the DACH ligand can profoundly influence efficacy nih.gov. In many cases, the (R,R)-DACH-Pt(IV) complexes demonstrated superior activity against leukemia L1210/0 cells nih.gov. However, the relative efficacy of the isomers can vary depending on the specific tumor model and the nature of the other ligands in the complex nih.gov. For example, in a cisplatin-resistant cell line, the S,S isomer of one series of complexes showed the highest activity nih.gov.
The origin of these differences in activity between stereoisomers is thought to lie in their diastereoselective interactions with chiral biomolecules, most notably DNA nih.gov. The specific conformation of the DACH ligand can affect how the platinum complex binds to DNA and the subsequent structure of the DNA adduct nih.gov. These structural differences in the adducts can influence the cellular response, including the efficiency of DNA repair and the triggering of apoptosis.
It is not only the interaction with DNA that is affected by stereochemistry. Other chiral biomolecules, such as amino acids and proteins, can also interact stereoselectively with these platinum complexes, which may contribute to differences in activity, resistance, and toxicity nih.gov.
Computational Chemistry and Modeling Approaches for L Nddp Research
Molecular Docking Simulations for Binding Potential Assessment
Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor or target molecule, thereby estimating the binding affinity and potential interactions ksu.edu.samdpi.commdpi.com. For platinum drugs, the primary biological target is often DNA, leading to the formation of DNA adducts that inhibit synthesis and induce cytotoxicity researchgate.net. While direct molecular docking studies for L-NDDP are not explicitly found, studies on other cisplatin (B142131) derivatives have employed molecular docking to investigate their binding affinity and potential interactions with double-strand DNA researchgate.net. Such simulations can reveal the specific amino acids or nucleotide bases involved in binding, the types of intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, and the conformational changes induced upon binding mdpi.commdpi.commdpi.com. These insights are vital for understanding the mechanism of action and for rational drug design.
Host-Guest Complexation Studies with Macromolecular Carriers (e.g., Calixarenes)
The encapsulation of drugs within macromolecular carriers, such as liposomes, cyclodextrins, calixarenes, and cucurbiturils, is a strategy to improve drug solubility, stability, and targeted delivery psu.edunih.govfrontiersin.orgresearchgate.netmdpi.comnih.govnih.gov. This compound itself is a liposome-entrapped formulation, highlighting the importance of drug-carrier interactions nih.govresearchgate.netresearchgate.netacs.org. Computational host-guest studies investigate how drug molecules interact with and are accommodated within the cavities of these carriers. While the provided information does not detail specific computational host-guest studies for this compound, extensive research has been conducted on other platinum-based drugs like carboplatin (B1684641) and oxaliplatin (B1677828) with calixarenes (e.g., p-sulfonatocalix probes-drugs.orgarenes (p-SC4) and p-sulfonatocalix psu.eduarenes (p-SC6)) and cucurbiturils (e.g., CB7, CB8) psu.edunih.govfrontiersin.orgresearchgate.netmdpi.comnih.gov. These studies utilize computational methods such as DFT and molecular dynamics (MD) simulations to characterize the structure and stability of the host-guest complexes psu.eduresearchgate.netmdpi.comnih.govnih.govescholarship.org.
A key aspect of host-guest complexation studies is the quantification of interaction free energies and the identification of the stabilizing forces involved. Computational methods, including DFT and molecular dynamics simulations, are employed to calculate binding free energies, stability constants, and analyze the nature of interactions psu.edunih.govfrontiersin.orgresearchgate.netmdpi.comchemrxiv.orgnih.gov. For instance, studies on carboplatin and oxaliplatin with calixarenes have revealed that hydrogen bond interactions play a significant role in stabilizing the host-guest complexes psu.edunih.govfrontiersin.orgresearchgate.netmdpi.com. The calculated interaction free energies provide a quantitative measure of the stability of these complexes, which is crucial for designing effective drug delivery systems with desired release profiles psu.edunih.govfrontiersin.orgresearchgate.netmdpi.com. These computational insights into the thermodynamics of complexation contribute to understanding how factors like cavity size, guest orientation, and solvent effects influence binding researchgate.netnih.gov.
Advanced Analytical and Characterization Methodologies in L Nddp Research
Spectroscopic Techniques for Chemical Analysis (UV-Vis, NMR)
Spectroscopic methods, including Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy, are fundamental for the chemical analysis and structural elucidation of L-NDDP and related platinum complexes.
UV-Vis Spectroscopy: UV-Vis spectrophotometry is employed to characterize platinum complexes and study their interactions. This technique can reveal characteristic absorption patterns and hyperchromic shifts upon changes in concentration or complexation, providing insights into the electronic structure and stability of the compound. citeab.commims.comnih.govuni.lu
NMR Spectroscopy: NMR spectroscopy, particularly ¹H NMR, is a powerful tool for confirming the molecular structure and assessing the purity of platinum-containing compounds. While specific this compound NMR data are not widely detailed in public literature, NMR is generally used to identify and quantify components by analyzing chemical shifts and coupling patterns, which reflect the molecular environment of atomic nuclei. For instance, in studies of carboplatin (B1684641), ¹H NMR has been used to observe small chemical shifts, indicating specific interactions within complexes. citeab.commims.comnih.govuni.luciteab.com
Chromatographic Methods for Purity and Content Determination (HPLC, LC-MS/MS)
Chromatographic techniques are indispensable for assessing the purity of this compound and quantifying its content within formulations, as well as for identifying degradation products.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for drug stability programs and for determining the stoichiometry and binding constants of chemical complexes. citeab.commims.comhznu.edu.cn While HPLC with UV detection is common, its limitations include lower sensitivity for non-UV absorbing compounds and a lack of specificity, often necessitating more advanced detection methods. hznu.edu.cn
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity, lower detection limits, and provides valuable molecular weight information, making it an "information-rich" detection method. hznu.edu.cn This technique is broadly applied in drug discovery and development for both quantitative and qualitative analyses, including the determination of impurities and active pharmaceutical ingredient content in complex samples. hznu.edu.cnsigmaaldrich.comwikipedia.orgciteab.com The principle involves separating compounds by reverse-phase chromatography and detecting them using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. sigmaaldrich.com
Particle Size and Morphology Characterization (Dynamic Light Scattering)
For liposomal formulations like this compound, characterizing particle size and morphology is critical as these attributes directly influence stability, biodistribution, and therapeutic efficacy.
Dynamic Light Scattering (DLS): DLS is a primary technique for measuring the average hydrodynamic particle size and the breadth of the size distribution of submicron particles dispersed in a liquid. In the context of this compound, DLS is used to characterize the liposomal vesicles. Studies have shown that in reconstituted this compound doses, the proportion of liposomes measuring greater than 5 microns was less than 20 percent. cenmed.com DLS can also be used to assess liposome (B1194612) aggregation and provides insights into the physical stability of the formulation.
Table 1: Representative Particle Size Data for Liposomal Formulations (Illustrative)
| Formulation Type | Particle Size Range (nm) | Method | Reference |
| This compound (Reconstituted) | < 20% > 5 µm | DLS | cenmed.com |
| CDDP-loaded Liposomes | 100–110 | DLS | |
| Anthocyanin Nanoliposomes | 141–196 | DLS |
Assessment of Formulation Quality Attributes
Beyond the active compound, the quality of the liposomal formulation itself is rigorously assessed through several analytical parameters.
The phospholipid components are fundamental to the liposomal structure, and their quantity and integrity are crucial for the formulation's performance.
Phospholipid Content: The phospholipid content in this compound batches is determined and has been shown to be reproducible. cenmed.com A common method for this is the Bartlett phosphate (B84403) assay, a spectrophotometric technique that quantifies inorganic phosphate after the acid-based destruction of phospholipids (B1166683). The resulting inorganic phosphate is then reacted with ammonium (B1175870) molybdate (B1676688) to form a blue-colored complex, which is measured spectrophotometrically at 830 nm.
Phospholipid Integrity: The integrity of phospholipids within the this compound formulation is also assessed to ensure the stability of the liposomal structure, with reproducible results observed across batches. cenmed.com
Given that this compound is a platinum-containing compound, the accurate determination of elemental platinum content is a critical quality attribute.
Elemental Platinum Content: The elemental platinum content in this compound batches is routinely determined and has been found to be reproducible. cenmed.com Techniques such as Atomic Absorption Spectrophotometry (AAS) and Inductively Coupled Plasma (ICP) are commonly employed for this purpose. AAS has been used to analyze this compound samples, with elemental platinum standards typically prepared by serial aqueous dilution. fishersci.calipidmaps.org ICP-OES (Optical Emission Spectrometry) and ICP-MS (Mass Spectrometry) are also widely used for their sensitivity and ability to quantify platinum levels. uni.lu
Table 2: Key Analytical Parameters for this compound Formulation Quality (Illustrative)
| Parameter | Measurement Method(s) | Key Finding for this compound | Reference |
| Phospholipid Content & Integrity | Spectrophotometric (e.g., Bartlett phosphate assay) | Reproducible | cenmed.com |
| Elemental Platinum Content | AAS, ICP | Reproducible | fishersci.calipidmaps.orgcenmed.com |
These biophysical properties are essential indicators of liposomal stability and how the formulation might interact with biological membranes.
Zeta Potential: Zeta potential measurements provide information about the surface charge of liposomes, which is crucial for their colloidal stability. For nanoliposomes, a negative zeta potential can indicate the formation of stable anionic liposomes. Changes in zeta potential can also confirm interactions, such as metal binding to liposomes.
Membrane Fluidity: Membrane fluidity refers to the relative extent of free mobility of the phospholipid alkyl chains within the liposome bilayers. This property is often measured using fluorescent probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). Factors such as cholesterol content can significantly influence membrane fluidity; for instance, increasing cholesterol content has been shown to decrease fluidity and enhance the rigidity of liposomal membranes. The fluidity of the membrane is a key factor influencing the release profile of encapsulated compounds.
Table 3: Biophysical Characterization of Liposomal Formulations (Illustrative)
| Parameter | Measurement Method(s) | Influence/Observation | Reference |
| Zeta Potential | Electrophoretic Light Scattering | Indicates colloidal stability; negative values for stable anionic liposomes. Highest absolute values with 50 mol% cholesterol. | |
| Membrane Fluidity | Fluorescent probes (e.g., DPH) | Decreases with increasing cholesterol content; influenced by hydrophobic interactions. |
Methods for Studying Drug Degradation and Activation Kinetics
The degradation and activation kinetics of this compound are crucial for understanding its therapeutic efficacy and stability. Research has demonstrated that this compound undergoes intraliposomal activation, a process influenced significantly by environmental factors such as pH and temperature citeab.comamericanelements.comhznu.edu.cn.
Detailed Research Findings:
Studies on this compound reconstituted in 0.9% sodium chloride solution at room temperature (pH 5) revealed a biphasic chemical degradation/activation pattern americanelements.comhznu.edu.cn. A substantial portion of the degradation, approximately 45% conversion, occurred within the first hour following the formation of the liposome suspension americanelements.comhznu.edu.cn. The initial active intermediates formed within the liposomes are identified as the DACH-Pt chloro-aquo and diaquo intermediates, suggesting that the in vivo antitumor activity of this compound is likely mediated by the direct intracellular delivery of these active species citeab.comhznu.edu.cn.
Influence of pH: The degradation of this compound is highly dependent on pH. When reconstituted in pH 3 phosphate buffer, liposome-bound NDDP degraded rapidly. In contrast, it exhibited remarkable stability for over 72 hours when in pH 7.4 phosphate buffer americanelements.comhznu.edu.cn. This indicates that acidic environments accelerate the activation process, while neutral or slightly alkaline conditions promote stability.
Influence of Temperature: Temperature also plays a critical role in the degradation kinetics of this compound. The rate of degradation increases significantly with elevated temperatures. The time required for 50% degradation of this compound in 0.9% NaCl in water decreased sharply as temperature rose americanelements.comhznu.edu.cn.
| Temperature (°C) | Time to 50% Degradation (hours) americanelements.comhznu.edu.cn |
|---|---|
| 25 | 12 |
| 40 | 9.5 |
| 60 | 3.8 |
| 80 | 0.3 |
Effect of Chloride Ion: Initially, this compound reconstituted in 0.9% NaCl solution degrades faster than in water alone. However, after 24 hours, the amount of remaining NDDP becomes similar in both chloride-containing and non-chloride-containing solutions. Atomic absorption spectrophotometry (AAS) analysis confirmed that the formation of DACH-Pt-Cl2 was observed only when chloride-containing solutions were used, with detection occurring as early as 3 hours after reconstitution in 0.9% NaCl americanelements.comhznu.edu.cn. Despite this, research indicates that pH and temperature, rather than the presence of chloride ions, are the primary factors driving the activation of NDDP americanelements.comhznu.edu.cn.
Bioanalytical Techniques for Quantifying this compound in Biological Samples
Quantifying this compound in biological samples is essential for pharmacokinetic studies and understanding its distribution and elimination in vivo. The bioanalysis of platinum-based compounds, including this compound, presents challenges due to the typically low concentrations of the drug and the complex nature of biological matrices (e.g., plasma, tissues, urine) hznu.edu.cnnih.gov.
Common Bioanalytical Approaches:
Atomic Absorption Spectrophotometry (AAS): AAS has been employed to analyze the platinum content in eluting fractions of this compound samples, providing insights into its degradation products americanelements.comhznu.edu.cn. This technique is sensitive for detecting small amounts of platinum nih.gov.
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with various detectors, is a widely used technique for separating and quantifying platinum compounds. Detectors can include off-line furnace atomic absorption spectroscopy, electrospray ionization mass spectrometry (ESI-MS), or inductively coupled plasma mass spectrometry (ICP-MS) nih.gov. These methods offer high sensitivity for detecting platinum at or below the part per billion level in native samples nih.gov.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a sophisticated and high-end analytical technique frequently used for the accurate and reliable quantification of drugs and their metabolites in biological samples hznu.edu.cnmdpi.comnih.gov. It offers high sensitivity and specificity, crucial for complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique used for the identification and quantification of analytes in biological samples, particularly for volatile or derivatizable compounds hznu.edu.cnnih.gov.
Sample Preparation Techniques:
Before detection, biological samples often require extensive preparation to remove interfering matrix components and to concentrate the analyte hznu.edu.cnmdpi.com. Key sample preparation techniques include:
Protein Precipitation (PPT): This method is commonly used to remove proteins from samples by adding precipitating agents such as acids or organic solvents mdpi.com.
Liquid-Liquid Extraction (LLE): LLE involves partitioning analytes between two immiscible solvents, effectively separating the target compound from the biological matrix hznu.edu.cnmdpi.com.
Solid Phase Extraction (SPE): SPE utilizes an adsorbent material to selectively separate analytes from the sample matrix, providing a cleaner extract for analysis hznu.edu.cnmdpi.com.
These preparation steps are critical for achieving low detection limits and ensuring the accuracy and reliability of the quantitative analysis hznu.edu.cn. Innovations in this area, such as Scatter-Free Absorption (SFA) technology, are emerging for rapid payload quantification in intact lipid nanoparticles (LNPs), which could be relevant for liposomal formulations like this compound citeab.com.
Challenges and Future Directions in L Nddp and Liposomal Platinum Drug Research
Addressing Mechanisms of Drug Resistance
Drug resistance poses a significant challenge in cancer chemotherapy, including for platinum-based drugs like L-NDDP. General mechanisms of resistance to platinum drugs encompass reduced drug uptake, increased drug efflux, enhanced DNA repair mechanisms, and alterations in apoptotic pathways guidetopharmacology.orgfishersci.ca.
Decreased Uptake: A primary mechanism of resistance involves a reduction in the cellular accumulation of platinum-derivative drugs. This can occur by affecting copper transporters, such as CTR1, or by increasing the efflux of the drug from cancer cells wikipedia.orgfishersci.ca. While cisplatin (B142131) and carboplatin (B1684641) accumulation is highly dependent on CTR1, the accumulation of oxaliplatin (B1677828), a DACH-Pt compound similar to NDDP, appears to be less dependent on this transporter wikipedia.org.
Accelerated Detoxification: Another mechanism contributing to resistance is the increased deactivation of platinum compounds within the body or cell. This can happen through binding to various substances, including B vitamins or proteins containing sulfur amino acids fishersci.ca. For instance, studies on Lipoplatin, another liposomal cisplatin formulation, have shown its ability to inhibit the enzymatic activity of thioredoxin reductase (TrxR), an enzyme involved in reactive oxygen species (ROS) detoxification that can contribute to drug resistance when overexpressed in tumor cells uni.lu. The ability of this compound's DACH-platinum adducts to evade recognition by DNA mismatch-repair complexes offers a potential strategy to circumvent certain resistance pathways seen with other platinum agents fishersci.seamericanelements.com.
Optimizing Liposomal Formulation Properties for Enhanced Therapeutic Outcomes
Liposomal formulations are a promising strategy to overcome the inherent limitations of conventional platinum drugs, such as poor aqueous solubility, non-specific distribution, and systemic toxicity guidetopharmacology.org. Encapsulation in liposomes has been shown to improve the bioavailability of NDDP and reduce its toxicity profile fishersci.seamericanelements.com. These nanocarriers offer several advantages, including improved pharmacokinetic properties, prolonged systemic circulation, passive targeting to tumors via the enhanced permeability and retention (EPR) effect, reduced systemic toxicity, enhanced drug solubility, and sustained drug release guidetopharmacology.orgwikipedia.orgnih.govcenmed.comamericanelements.comciteab.com.
The specific formulation of this compound involves multilamellar liposomes composed of 1,2-dimyristoylphosphatidylcholine (DMPC) and 1,2-dimyristoylphosphatidylglycerol (DMPG) in a 7:3 molar ratio, with a lipid to NDDP ratio of 15:1. The presence of the acidic phospholipid DMPG is considered essential for its antitumor activity wikipedia.orgresearchgate.net.
Strategies for Modulating Drug Release Kinetics for Optimal Efficacy
A key challenge in optimizing liposomal formulations is achieving a high drug loading capacity while maintaining controlled and sustained drug release guidetopharmacology.org. To address this, novel techniques such as active loading methods (e.g., pH gradients) and the use of more lipophilic prodrugs are being explored guidetopharmacology.org. Designing liposomes with stimuli-responsive release mechanisms, such as pH-sensitive or temperature-sensitive properties, can significantly enhance the precision of drug delivery guidetopharmacology.orgwikipedia.orgcenmed.com.
For this compound, the chemical degradation and activation of the liposome-bound compound have been observed to be biphasic. Approximately 45% of the conversion occurs within the first hour after liposome (B1194612) suspension formation researchgate.netsci-hub.se. The degradation of NDDP within the liposomes is highly dependent on pH and temperature. It degrades more rapidly under acidic conditions (e.g., pH 3) and at higher temperatures, whereas it remains stable for over 72 hours at pH 7.4 researchgate.netsci-hub.se. This pH-dependent release mechanism could be exploited to target the mildly acidic tumor microenvironment (pH 6.0-7.0) cenmed.com. In contrast, other liposomal platinum formulations, like SPI-77 (a liposomal cisplatin), have demonstrated extremely slow release kinetics, which, despite tumor accumulation, led to reduced in vitro cytotoxicity wikipedia.org.
Table 1: this compound Degradation/Activation Kinetics
| Condition | Initial Degradation (1 hour) | Stability at 72 hours (pH 7.4) |
| 0.9% NaCl in water (25°C) | ~45% conversion researchgate.netsci-hub.se | Not applicable |
| pH 3 Phosphate (B84403) Buffer | Rapid degradation researchgate.net | Not applicable |
| pH 7.4 Phosphate Buffer | Stable researchgate.net | Stable researchgate.net |
Overcoming Limitations of Conventional Liposomes
Conventional platinum-based anticancer agents face several limitations, including an inherent toxicity profile (e.g., nephrotoxicity, neurotoxicity, ototoxicity, myelosuppression), the development of resistance mechanisms, and limited efficacy against certain cancer types (e.g., glioblastoma, pancreatic cancer, metastatic disease) guidetopharmacology.org. Additionally, they often exhibit poor pharmacokinetic properties, characterized by rapid clearance from the bloodstream and limited tissue penetration guidetopharmacology.org.
Liposomal encapsulation offers a promising solution to these challenges by providing a versatile delivery platform with controlled release properties guidetopharmacology.org. The incorporation of polyethylene (B3416737) glycol (PEGylation) into liposome formulations has significantly advanced their utility. PEGylated liposomes, often referred to as "stealth liposomes," exhibit steric protection from electrostatic and hydrophobic interactions with plasma proteins, which reduces their uptake by the reticuloendothelial system (RES) and extends their circulation time. This prolonged circulation allows for more effective drug delivery and passive accumulation in tumor sites via the EPR effect wikipedia.orgcenmed.comamericanelements.commims.com. However, a limitation of highly stable formulations like Stealth® is that their drug release can be slow, potentially compromising in vivo efficacy wikipedia.org.
Development of Active and Stimuli-Responsive Targeting Strategies for Liposomes
While passive targeting via the EPR effect is beneficial, the development of active and stimuli-responsive targeting strategies aims to further enhance the specificity and efficacy of liposomal drug delivery. Active targeting employs molecular approaches to directly target tumor cells by interacting with tumor-specific markers, such as overexpressed receptors (e.g., integrin, transferrin, folate, lectin, and low-density lipoprotein receptors) americanelements.com. This is typically achieved by conjugating specific targeting moieties like monoclonal antibodies, antibody fragments, or peptides to the liposome surface americanelements.com.
Stimuli-responsive liposomes are designed to release their payload in response to specific internal (e.g., pH, enzymes) or external (e.g., temperature) stimuli prevalent in the tumor microenvironment cenmed.com. The mildly acidic nature of the tumor microenvironment (pH 6.0-7.0) compared to normal tissues (pH 7.4) has been exploited for the design of pH-sensitive liposomes, enabling targeted drug release cenmed.com. For example, transferrin-conjugated PEG liposomes encapsulating oxaliplatin have demonstrated more effective tumor growth suppression in murine models, leveraging the overexpression of transferrin receptors in various tumors for enhanced delivery wikipedia.org. Despite the promise of active targeting, challenges remain, including high development costs, batch-to-batch variation, and the difficulty in achieving an optimal balance between specific bioavailability and liposome stability wikipedia.org.
Exploration of Combination Therapies Involving this compound and Other Agents
Combination therapies are a critical strategy in oncology to address drug resistance and potentially reduce side effects by delivering synergistic treatments nih.gov. For this compound, further studies are warranted, particularly in combination with other agents such as fluoropyrimidines cenmed.com. While specific fluoropyrimidines in direct combination with this compound were not detailed, other liposomal platinum formulations, like Lipoplatin (a liposomal cisplatin), have shown promising results when combined with agents such as gemcitabine, 5-fluorouracil (B62378) (5-FU), and paclitaxel (B517696) guidetopharmacology.org.
The co-encapsulation of multiple therapeutic agents within nanocarriers is an emerging strategy to achieve synergistic effects and improve therapeutic outcomes nih.gov. For instance, CPX-1, a liposome-encapsulated formulation of irinotecan (B1672180) and floxuridine, has been designed with optimized drug ratios to achieve therapeutic synergy in colorectal cancer. Similarly, nanoparticles loaded with 5-fluorouracil (5-FU@MSN-NH2/GC) have been developed for targeted delivery in colorectal cancer. The exploration of such synergistic combinations with this compound holds significant potential for enhancing its anti-tumor efficacy and overcoming resistance.
Advancements in Preclinical-to-Clinical Translation of Nanocarrier Systems
The preclinical success of liposomal metallodrugs, including this compound, has paved the way for their progression into clinical trials, demonstrating improved efficacy and safety profiles compared to their free counterparts guidetopharmacology.org. This compound itself has undergone Phase I and Phase II clinical trials wikipedia.orgwikipedia.orgresearchgate.netsci-hub.se. For instance, a Phase II study of this compound in patients with therapy-refractory advanced colorectal cancer showed modest outcomes, with a partial response rate of 5.6% and stable disease in 16.7% of patients. The formulation was generally well tolerated.
Table 2: this compound Phase II Clinical Trial Outcomes (Advanced Colorectal Cancer)
| Outcome | Percentage of Patients |
| Partial Response | 5.6% |
| Stable Disease | 16.7% |
| Disease Progression | 77.8% |
Despite these advancements, the translation of nanocarrier systems from preclinical development to widespread clinical adoption faces significant hurdles. These include challenges related to scalability, manufacturing reproducibility, and regulatory approval guidetopharmacology.org. Furthermore, despite extensive preclinical work, the clinical translation of liposomes has progressed incrementally, often due to an ambiguous in vivo fate of next-generation nanocarriers americanelements.com. Other obstacles include the difficulty in predicting patient predisposition to allergic reactions, endotoxin (B1171834) quantification, challenges with cellular internalization, ensuring sustained drug release, overcoming biological barriers, increasing the functional capability to target only tumor cells, and controlling the immune system's response to the new drug. Future research efforts must focus on addressing these translational limitations to fully realize the therapeutic potential of this compound and other liposomal platinum drug formulations.
Q & A
Q. Table 1: Key Toxicological Findings in Feline Studies of this compound
| Dose (mg/m²) | Observed Effects | Clinical Relevance |
|---|---|---|
| 75–100 | Thrombocytopenia, transient fever | MTD established |
| 150–200 | Severe marrow suppression, hepatic vacuolation | DLTs identified |
| 300–400 | Myelodysplasia (rare) | Excluded from therapeutic range |
| Source: Adapted from |
Advanced: How can researchers reconcile discrepancies between in vitro tumor cytotoxicity and in vivo toxicity profiles of this compound?
Methodological Answer:
Discrepancies arise due to:
- Pharmacokinetic Variability : Liposomal encapsulation alters biodistribution; validate via comparative PK/PD modeling (e.g., measure tissue-specific drug accumulation).
- Species-Specific Metabolism : Conduct interspecies comparisons of lipid-processing pathways (e.g., feline vs. murine hepatic lipid handling ).
- Tumor Microenvironment : Use 3D tumor spheroid models to mimic in vivo conditions. Address contradictions by integrating in vitro EC₅₀ values with in vivo MTD data.
Basic: What methodologies are optimal for assessing species-specific toxicological responses to this compound?
Methodological Answer:
- Comparative Histopathology : Analyze organ-specific lipid deposition patterns across species (e.g., feline renal tubules vs. murine models).
- Biomarker Panels : Track species-specific markers like ALT/AST for hepatic injury or creatinine clearance for renal function.
- Dose-Response Modeling : Use nonlinear regression to compare interspecies MTD thresholds .
Advanced: What statistical frameworks are appropriate for analyzing dose-dependent toxicities in this compound studies?
Methodological Answer:
- Nonlinear Mixed-Effects Modeling : Quantifies inter-individual variability in toxicity thresholds.
- Time-to-Event Analysis : Evaluates cumulative bone marrow suppression using Kaplan-Meier curves for hematological recovery.
- Multivariate ANOVA : Identifies interactions between dosage, organ toxicity, and treatment frequency .
Basic: How should tissue sampling protocols be optimized to detect this compound-induced lipid deposition in hepatic and renal systems?
Methodological Answer:
- Timing : Sample tissues at peak drug accumulation (e.g., 24–48 hours post-infusion ).
- Staining Techniques : Use Oil Red O for lipid visualization and TEM for subcellular lipid droplet analysis.
- Longitudinal Sampling : Track progression/reversal of lipidosis post-treatment cessation.
Advanced: What validation criteria confirm this compound's lack of cross-resistance with cisplatin?
Methodological Answer:
- In Vitro Resistance Assays : Compare IC₅₀ values of cisplatin-resistant cell lines exposed to this compound.
- Mechanistic Studies : Profile ATP7A/B transporter expression (cisplatin resistance markers) post-L-NDDP exposure.
- Transcriptomic Analysis : Use RNA-seq to identify resistance pathway activation differences .
Basic: What quality control measures ensure stability in this compound liposomal formulations?
Methodological Answer:
- Encapsulation Efficiency : Validate via ultracentrifugation and HPLC quantification.
- Particle Size Distribution : Use dynamic light scattering (DLS) to maintain 80–120 nm diameter for optimal biodistribution.
- Stability Testing : Assess drug leakage under physiological conditions (pH 7.4, 37°C) over 72 hours.
Advanced: How to design longitudinal studies evaluating cumulative bone marrow suppression from this compound?
Methodological Answer:
- Dosing Schedule : Administer repeated MTD doses (e.g., 100 mg/m² q2w in cats ) with CBC monitoring.
- Stem Cell Tracking : Use flow cytometry for CD34+ cell counts.
- Recovery Phases : Include drug-free intervals to assess hematopoietic rebound capacity.
Data Sources and Validation:
All answers derive from peer-reviewed preclinical studies, with toxicity data from . Methodological frameworks align with NIH data management standards (FAIR principles ). Commercial or non-academic sources (e.g., BenchChem) were excluded per guidelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
